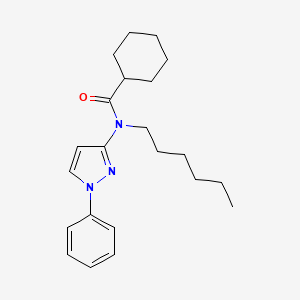
N-Hexyl-N-(1-phenyl-1H-pyrazol-3-yl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hexyl-N-(1-phenyl-1H-pyrazol-3-yl)cyclohexanecarboxamide is a synthetic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by a cyclohexanecarboxamide group attached to a pyrazole ring, which is further substituted with a phenyl group and a hexyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hexyl-N-(1-phenyl-1H-pyrazol-3-yl)cyclohexanecarboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a 1,3-diketone or β-keto ester. For example, phenylhydrazine can react with acetylacetone to form 1-phenyl-1H-pyrazole.
Attachment of the Cyclohexanecarboxamide Group: The cyclohexanecarboxamide group can be introduced by reacting the pyrazole derivative with cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine.
Introduction of the Hexyl Chain: The hexyl chain can be attached through an alkylation reaction using hexyl bromide and a suitable base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Hexyl-N-(1-phenyl-1H-pyrazol-3-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl or hexyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
N-Hexyl-N-(1-phenyl-1H-pyrazol-3-yl)cyclohexanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of N-Hexyl-N-(1-phenyl-1H-pyrazol-3-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide
- N-(3-furan-2-yl-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide
Uniqueness
N-Hexyl-N-(1-phenyl-1H-pyrazol-3-yl)cyclohexanecarboxamide is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the hexyl chain and cyclohexanecarboxamide group differentiates it from other pyrazole derivatives, potentially leading to unique interactions with biological targets and distinct pharmacological profiles.
Properties
CAS No. |
63127-97-9 |
|---|---|
Molecular Formula |
C22H31N3O |
Molecular Weight |
353.5 g/mol |
IUPAC Name |
N-hexyl-N-(1-phenylpyrazol-3-yl)cyclohexanecarboxamide |
InChI |
InChI=1S/C22H31N3O/c1-2-3-4-11-17-24(22(26)19-12-7-5-8-13-19)21-16-18-25(23-21)20-14-9-6-10-15-20/h6,9-10,14-16,18-19H,2-5,7-8,11-13,17H2,1H3 |
InChI Key |
HYUSZYGBTAHXNX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN(C1=NN(C=C1)C2=CC=CC=C2)C(=O)C3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


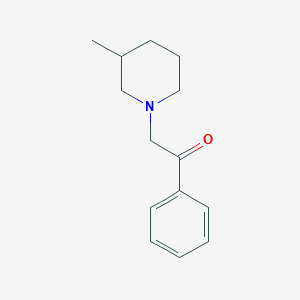
![{2-[Acetyl(butyl)amino]-1,3-oxazol-5-yl}methyl acetate](/img/structure/B12907973.png)

![3-Phenyl-6,7-dihydro-1H-thiopyrano[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B12907980.png)
![6-Methyl-2-(4-nitrophenyl)imidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B12907985.png)
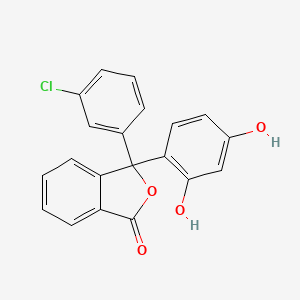

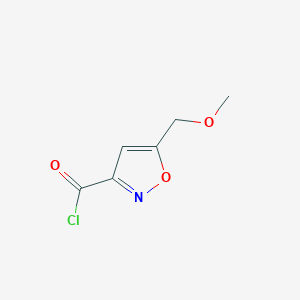
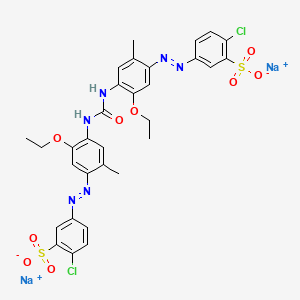
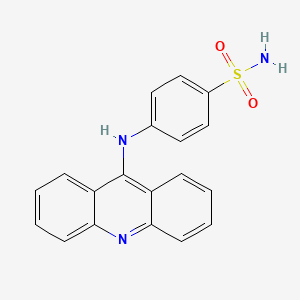
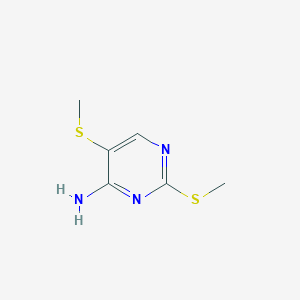
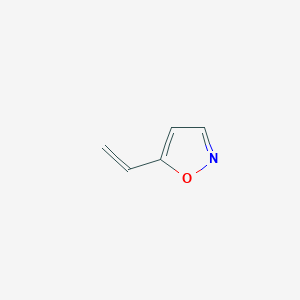
![N-([1,1'-Biphenyl]-3-yl)-1-cyclooctyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B12908051.png)

